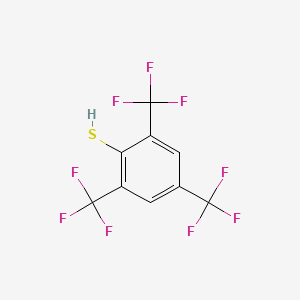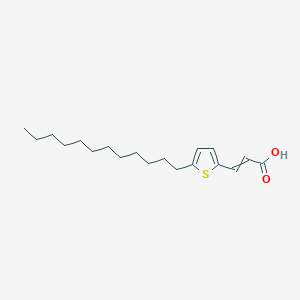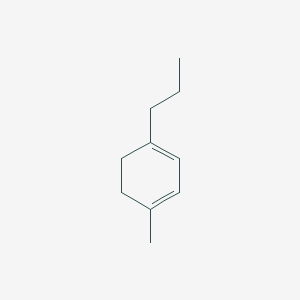
1-Methyl-4-propylcyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-propylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H16 It belongs to the class of cycloalkenes, specifically cyclohexadienes, which are characterized by a six-membered carbon ring with two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-propylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the stereoselective synthesis of conjugated dienes, which includes the use of coupling reactions, olefination, and isomerization . For instance, the formation of oxygenated dienes from methylcarbonyl compounds via dienolates is a well-established method . Additionally, the free radical halogenation of allylic carbons in alkenes using NBS (N-Bromosuccinimide) is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and advanced separation techniques to isolate the desired compound from reaction mixtures. The specifics of these industrial methods are proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-propylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds or the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-propylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-propylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound forms resonance-stabilized carbocations, which can then undergo further transformations . The stability of these intermediates and the specific conditions of the reactions determine the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A saturated analog with no double bonds.
Cyclohexene: Contains one double bond, making it less reactive than 1-Methyl-4-propylcyclohexa-1,3-diene.
1,3-Cyclohexadiene: Similar structure but lacks the methyl and propyl substituents.
Uniqueness
The presence of the methyl and propyl groups can affect the compound’s stability, reactivity, and interaction with other molecules, making it a valuable compound for various chemical processes and applications .
Eigenschaften
CAS-Nummer |
113768-25-5 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1-methyl-4-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-3-4-10-7-5-9(2)6-8-10/h5,7H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
QDSVHUIXOBBMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


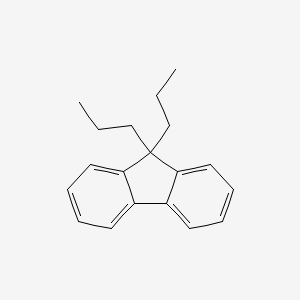
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
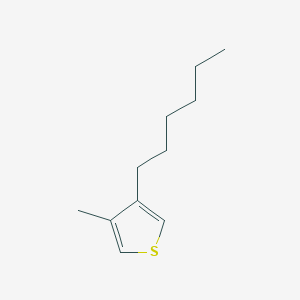
methanone](/img/structure/B14298376.png)
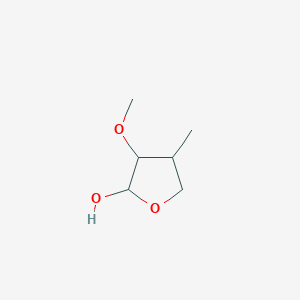
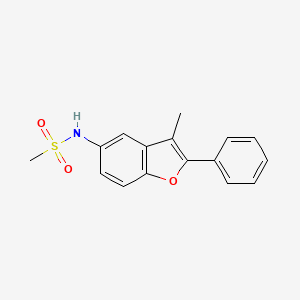
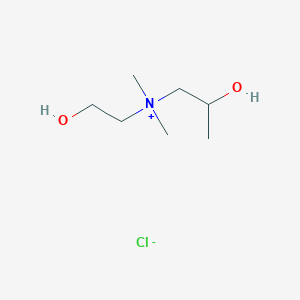
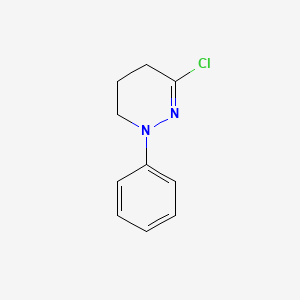
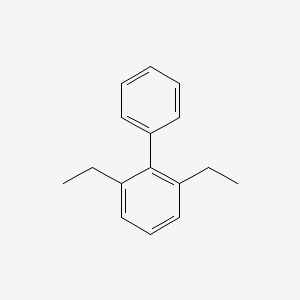
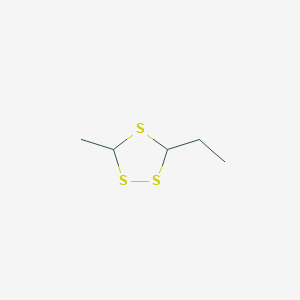
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
